NAAA Inhibitory Potency: 3-(Dimethylamino)-2,2-difluoropropanoic Acid (CAS 1781638-68-3) vs. Closest Structural Analog
The target compound demonstrates a measurable advantage in inhibiting the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key therapeutic target for inflammation and pain. Compared to the non-fluorinated dimethylamino analog, N,N-dimethyl-beta-alanine, the target compound's difluorinated core results in a >31-fold increase in inhibitory potency .
| Evidence Dimension | Inhibition of human NAAA enzyme |
|---|---|
| Target Compound Data | IC50 = 1.60 nM |
| Comparator Or Baseline | N,N-dimethyl-beta-alanine (CAS 6300-04-5): IC50 > 50,000 nM (inactive at 50 µM) |
| Quantified Difference | >31,250-fold difference |
| Conditions | Fluorogenic assay using PAMCA and N-4-methylcoumarin as substrate, incubated for 90 mins |
Why This Matters
This >31,000-fold potency difference makes the fluorinated compound a viable tool compound or lead-like scaffold for NAAA-related research, whereas the non-fluorinated analog is functionally inert, a critical distinction for any medicinal chemistry or chemical biology project targeting this enzyme.
- [1] BindingDB. (n.d.). BDBM50538916: 3-(Dimethylamino)-2,2-difluoropropanoic acid. Affinity Data for NAAA. View Source
- [2] PMC. (2021). Table 1: Structure and h-NAAA Inhibitory Activity (IC50) of Compounds 1–15a. View Source
